molecular formula C6H6O B14725790 2-Oxabicyclo[3.2.0]hepta-3,6-diene CAS No. 13920-54-2

2-Oxabicyclo[3.2.0]hepta-3,6-diene

Cat. No.: B14725790
CAS No.: 13920-54-2
M. Wt: 94.11 g/mol
InChI Key: QYLMHRXTFJNXPK-UHFFFAOYSA-N
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Description

2-Oxabicyclo[320]hepta-3,6-diene is an organic compound with the molecular formula C6H6O It is a bicyclic ether, characterized by a unique structure that includes a seven-membered ring with an oxygen atom and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oxabicyclo[3.2.0]hepta-3,6-diene can be synthesized through several methods. One common approach involves the partial hydrogenation of 3-oxabicyclo[3.2.0]hepta-1,4,6-triene. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under controlled conditions .

Industrial Production Methods: While specific industrial production methods for 2-Oxabicyclo[32

Chemical Reactions Analysis

Types of Reactions: 2-Oxabicyclo[3.2.0]hepta-3,6-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated bicyclic ethers.

    Substitution: The compound can participate in substitution reactions, where functional groups replace hydrogen atoms or other substituents on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are often employed.

Major Products Formed:

    Oxidation: Epoxides and other oxygenated compounds.

    Reduction: Saturated bicyclic ethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Oxabicyclo[3.2.0]hepta-3,6-diene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[3.2.0]hepta-3,6-diene involves its reactivity with various molecular targets. The compound’s bicyclic structure and the presence of an oxygen atom make it a versatile intermediate in organic reactions. It can participate in cycloaddition reactions, forming new ring structures and interacting with different molecular pathways .

Comparison with Similar Compounds

Uniqueness: 2-Oxabicyclo[32

Properties

CAS No.

13920-54-2

Molecular Formula

C6H6O

Molecular Weight

94.11 g/mol

IUPAC Name

2-oxabicyclo[3.2.0]hepta-3,6-diene

InChI

InChI=1S/C6H6O/c1-2-6-5(1)3-4-7-6/h1-6H

InChI Key

QYLMHRXTFJNXPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C1C=CO2

Origin of Product

United States

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